benzyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Benzyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity Studies : The compound benzyl 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate, due to its complex structure, might be involved in synthesis studies similar to those of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles. These compounds have shown to possess biological activity, particularly in terms of toxicity towards various bacteria. The presence of methoxy and chloro groups in these derivatives has been associated with enhanced biological activity (Uma et al., 2017).
Novel Sugar Imine Molecules : Research on the synthesis of novel sugar imine molecules, such as N'-(5-methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy) benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, involves complex reactions that might be similar to the synthesis pathways of this compound. These studies focus on the physical properties, thermal stability, and structural characterization through conventional analysis methods (Majed Jari Mohammed et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin is crucial for maintaining cell structure, chromosome segregation during mitosis, and intracellular transport .
Mode of Action
The compound interacts with tubulin, inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound binds to the colchicine binding site of tubulin , preventing the assembly of tubulin into microtubules .
Biochemical Pathways
The disruption of microtubule formation affects multiple biochemical pathways. It leads to cell cycle arrest at the sub-G1 and G2/M phase , preventing the cell from dividing. This disruption can also induce apoptosis, or programmed cell death .
Result of Action
The compound’s action results in the inhibition of cell division and the induction of apoptosis . This leads to a reduction in cell viability, as demonstrated in in vitro cytotoxic activity assays against various cancer cell lines .
Properties
IUPAC Name |
benzyl 2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-21-9-13(16(20-21)24-3)15-18-19-17(22(15)2)26-11-14(23)25-10-12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWATTHPEGCIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.